Heminevrin (TN)

Description

Properties

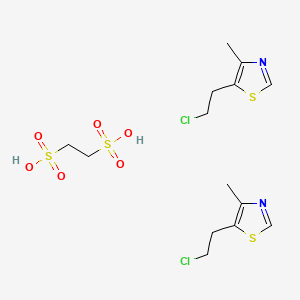

CAS No. |

1867-58-9 |

|---|---|

Molecular Formula |

C8H14ClNO6S3 |

Molecular Weight |

351.9 g/mol |

IUPAC Name |

5-(2-chloroethyl)-4-methyl-1,3-thiazole;ethane-1,2-disulfonic acid |

InChI |

InChI=1S/C6H8ClNS.C2H6O6S2/c1-5-6(2-3-7)9-4-8-5;3-9(4,5)1-2-10(6,7)8/h4H,2-3H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) |

InChI Key |

DRSIVJKCYUTEEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)CCCl.CC1=C(SC=N1)CCCl.C(CS(=O)(=O)O)S(=O)(=O)O |

Appearance |

Solid powder |

Other CAS No. |

1867-58-9 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Chlormethiazole edisylate; Clomethiazole edisylate; Distraneurin; Heminevrin; Hemithiamine; Clomethiazole ethanedisulfonate |

Origin of Product |

United States |

Molecular Neuropharmacology and Mechanistic Insights of Clomethiazole Edisylate

Gamma-Aminobutyric Acid Type A (GABA_A) Receptor Modulation

The principal mechanism of action of clomethiazole (B1669219) edisylate involves its interaction with the GABA_A receptor, the primary inhibitory neurotransmitter receptor in the brain. wikipedia.orgpatsnap.com Its effects are mediated through a complex interplay with the receptor's components, leading to a potentiation of inhibitory signaling.

Positive Allosteric Modulation at the Barbiturate/Picrotoxin (B1677862) Site

Clomethiazole acts as a positive allosteric modulator of the GABA_A receptor, binding to a site distinct from the GABA binding site itself. patsnap.com Research indicates that clomethiazole interacts with the picrotoxin/barbiturate site on the GABA_A receptor-chloride channel complex. nih.gov This is evidenced by its ability to compete with the binding of radiolabeled ligands that target this site. Specifically, clomethiazole has been shown to compete with the picrotoxin binding site labeled with [35S]-t-butylbicyclophosphorothionate ([35S]TBPS), exhibiting a half-maximal inhibitory concentration (IC50) of 1.2 x 10⁻⁴ M. nih.gov This interaction suggests a mechanism of action similar to that of barbiturates, which also bind to this region of the receptor complex. nih.gov

| Ligand | Binding Site | IC50 Value |

|---|---|---|

| Clomethiazole | Picrotoxin Site ([35S]TBPS) | 1.2 x 10⁻⁴ M |

Enhancement of GABAergic Neurotransmission

By binding to its allosteric site, clomethiazole enhances the action of GABA, the endogenous ligand for the GABA_A receptor. wikipedia.org This potentiation of GABAergic neurotransmission is a key element of its therapeutic effects. patsnap.com Studies have demonstrated that even at low concentrations, clomethiazole can significantly increase the potency of GABA. For instance, a 30 µM concentration of clomethiazole has been shown to produce a 3-fold increase in the potency of GABA. nih.gov Furthermore, clomethiazole can increase the maximal current induced by GABA by up to 1.8-fold, indicating that it not only makes the receptor more sensitive to GABA but also increases the maximum inhibitory effect that GABA can produce. nih.gov This enhancement of GABA's natural inhibitory function contributes to the sedative, anxiolytic, and anticonvulsant properties of clomethiazole. wikipedia.org

Mechanisms of Chloride Ion Conductance Potentiation

The enhancement of GABAergic signaling by clomethiazole ultimately translates to an increased influx of chloride ions (Cl⁻) into the neuron, which is the fundamental mechanism of GABA_A receptor-mediated inhibition.

The binding of GABA to the GABA_A receptor opens an integrated chloride ion channel, allowing Cl⁻ to flow into the neuron down its electrochemical gradient. drugbank.comnih.gov Clomethiazole's positive allosteric modulation enhances this effect, leading to a greater influx of chloride ions. patsnap.com This increased intracellular concentration of negative ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. patsnap.comnih.gov This reduction in neuronal excitability is the basis for the central nervous system depressant effects of clomethiazole. patsnap.com

| GABA_A Receptor Subtype | EC50 for Direct Activation |

|---|---|

| α1β1γ2 | 0.3 mM |

| α1β2γ2 | 1.5 mM |

Distinctions from Benzodiazepine (B76468) Binding Site Interaction

It is crucial to distinguish the mechanism of clomethiazole from that of another major class of GABA_A receptor modulators, the benzodiazepines. While both classes of drugs enhance GABAergic transmission, they do so by binding to different sites on the receptor complex. patsnap.com Studies have shown that clomethiazole does not compete for the benzodiazepine binding site and has a weak action on benzodiazepine receptor binding. nih.govnih.gov The anticonvulsant activity of clomethiazole is not mediated by a direct action at the benzodiazepine receptor complex. nih.gov This distinction in binding sites underlies the different pharmacological profiles of clomethiazole and benzodiazepines.

Subtype-Selective Activity at GABA_A Receptors

Clomethiazole edisylate demonstrates a distinct profile of activity at various subtypes of the γ-aminobutyric acid type A (GABA_A) receptor, which underpins its unique pharmacological effects. This selectivity distinguishes it from other modulators of the GABA_A receptor, such as benzodiazepines.

Studies on recombinant human GABA_A receptors have revealed that clomethiazole exhibits a slight preference in its potentiating action for receptors containing the α1β1γ2 subunit combination over those with α1β2γ2 subunits. researchgate.netnih.gov While it does not show a significant difference in maximum efficacy between these subtypes, a slight difference in the EC50 (the concentration that gives half-maximal response) indicates a preference for the α1β1γ2 configuration. nih.gov

A key feature of clomethiazole's mechanism is its significant potentiation of GABA_A receptors that lack the γ2 subunit. researchgate.netnih.gov The presence of the γ2 subunit is a critical requirement for the modulatory effects of benzodiazepines. The ability of clomethiazole to strongly enhance the function of receptors without this subunit indicates that it does not act via the benzodiazepine binding site and interacts with the receptor complex through a different mechanism. researchgate.netnih.gov

Clomethiazole elicits a significantly greater degree of maximum potentiation on GABA_A receptors that contain α4 or α6 subunits. researchgate.netnih.gov These receptor subtypes are typically located extrasynaptically and are insensitive to benzodiazepines. mdpi.com The α6 subunit, in particular, is primarily expressed in cerebellar granule cells. mdpi.com Clomethiazole's ability to modulate these specific receptor populations contributes to its distinct neuropharmacological profile. researchgate.net

| Receptor Subunit Composition | Effect of Clomethiazole | Reference |

| α1β1γ2 | Slight preference in potentiation (lower EC50) compared to α1β2γ2. | researchgate.netnih.gov |

| Receptors lacking γ2 subunit | Significantly greater maximum potentiation. | researchgate.netnih.gov |

| Receptors containing α4 or α6 subunits | Significantly greater maximum potentiation. | researchgate.netnih.gov |

Effect on [35S]t-Butyl-Bicyclophosphorothionate (TBPS) Binding

Clomethiazole interacts with the GABA_A receptor complex at or near the chloride ion channel. This is evidenced by its effect on the binding of the radioligand [35S]t-butyl-bicyclophosphorothionate (TBPS), a convulsant compound that binds within the channel pore. nih.gov Clomethiazole inhibits the binding of [35S]TBPS. nih.govdrugbank.com This inhibition is achieved by increasing the rate of [35S]TBPS dissociation and decreasing its binding affinity, an effect that signifies activation of the GABA_A receptor channel. nih.govdrugbank.com Studies have shown that clomethiazole competes with the picrotoxin binding site, which is labeled by [35S]TBPS, with an IC50 value of 1.2 x 10⁻⁴ M. nih.gov This suggests an interaction with the picrotoxin/barbiturate site of the GABA_A receptor-chloride channel complex. nih.gov

Limited Direct GABA_A Receptor Activation

While clomethiazole is a potent positive allosteric modulator that enhances the effect of GABA, it possesses only a limited capacity to directly activate the GABA_A receptor in the absence of the primary neurotransmitter. researchgate.netnih.gov Electrophysiological studies have shown that clomethiazole elicits only a slight direct activation of the receptor, and only at high concentrations (up to 1 mM). researchgate.netnih.gov For instance, direct activation of α1β1γ2- and α1β2γ2-containing receptors occurred with EC50 values of 0.3 mM and 1.5 mM, respectively. nih.gov In contrast, a much lower concentration (30 µM) is sufficient to significantly potentiate the action of GABA. nih.gov This characteristic indicates that the primary therapeutic mechanism of clomethiazole is the enhancement of existing GABAergic inhibitory neurotransmission rather than direct agonism. researchgate.netnih.gov

Interactions with Other Neurotransmitter Systems

Although the principal mechanism of clomethiazole involves the potentiation of GABA_A receptor function, it also exhibits some effects on other neurotransmitter systems, though these are generally considered secondary. patsnap.comtaylorandfrancis.com Research indicates that clomethiazole may inhibit dopaminergic transmission, likely as a secondary consequence of its GABA-mediated actions. researchgate.net Furthermore, at concentrations higher than those required for GABA modulation, clomethiazole can inhibit excitatory amino acid transmission. taylorandfrancis.com There is little evidence to suggest that serotonergic or noradrenergic systems play a significant role in its primary hypnotic action. researchgate.net The primary mechanism underlying its in vivo activity is attributed to its effects on GABA_A receptors. nih.gov

Absence of Electrophysiological Effects on Excitatory Amino Acid Responses

Research into the neuroprotective mechanisms of clomethiazole has explored its potential interactions with excitatory amino acid systems, particularly glutamate (B1630785) receptors. Studies using ligand binding techniques have found no evidence that clomethiazole interacts with N-methyl-D-aspartate (NMDA) or α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) binding sites nih.gov.

Further investigation into functional outcomes supports this lack of direct interaction. In an in vivo model designed to assess neuroprotection, the known NMDA receptor antagonist dizocilpine (B47880) offered significant protection against neuronal damage induced by the infusion of N-methyl-DL-aspartate (NMDLA). In contrast, clomethiazole administered under similar conditions showed no protective effect against this excitotoxicity nih.gov. Additionally, clomethiazole was found to be ineffective on ligand binding to various ion channels, including Ca2+, Na+, and ATP-sensitive K+ channels nih.gov. While it did show a minor inhibitory effect on the stimulation of phosphoinositol hydrolysis by a metabotropic glutamate receptor agonist, this only occurred at a high concentration (10⁻³ M), which is considered unlikely to be functionally relevant in a therapeutic context nih.gov. These findings collectively indicate that clomethiazole does not exert its effects through direct antagonism of excitatory amino acid receptors.

Potentiation of Glycine (B1666218) Receptors

Information regarding the potentiation of glycine receptors by clomethiazole edisylate could not be retrieved from the provided search results.

Enzymatic Interactions and Metabolic Pathways

Cytochrome P450 2E1 (CYP2E1) Enzyme Inhibition

Clomethiazole is an efficient inhibitor of the cytochrome P450 2E1 (CYP2E1) enzyme. In vitro studies using human liver microsomes have demonstrated that this inhibition occurs through a noncompetitive mechanism, with one study calculating an inhibition constant (Ki) of 12 μM nih.gov. Another investigation determined a reversible IC50 value of 42 μM nih.gov.

Furthermore, the inhibitory action of clomethiazole on CYP2E1 is enhanced in a time- and NADPH-dependent manner. When clomethiazole is preincubated with human liver microsomes and NADPH, it becomes a more potent inhibitor nih.gov. This mechanism-based inactivation has been quantified with a Ki of 40 μM and a maximal inactivation rate constant (k_inact) of 0.35 min⁻¹ nih.govresearchgate.net. This profound and lasting inhibition of CYP2E1 activity has been observed in human studies even when clomethiazole is no longer detectable in the blood nih.gov.

Inhibition of Human CYP2E1 by Clomethiazole

| Parameter | Value | Condition | Source |

|---|---|---|---|

| IC50 | 42 μM | Reversible Inhibition | nih.gov |

| Ki | 12 μM | Noncompetitive Inhibition | nih.gov |

| Ki | 40 μM | Time-Dependent Inhibition | nih.govresearchgate.net |

| k_inact | 0.35 min⁻¹ | Time-Dependent Inhibition | nih.govresearchgate.net |

Modulation of Cytochrome P450 2B6 (CYP2B6) and 2A6 (CYP2A6) Activities

Clomethiazole demonstrates distinct modulatory effects on CYP2B6 and CYP2A6 enzymes. For CYP2A6, clomethiazole acts as a direct reversible inhibitor with an IC50 value of 24 μM. Unlike its effect on CYP2E1, this inhibition of CYP2A6 does not become more potent upon preincubation with NADPH nih.gov.

In contrast, the interaction with CYP2B6 is primarily through time-and-NADPH-dependent inhibition. In direct reversible inhibition assays, its effect on CYP2B6 is minimal (IC50 > 300 μM). However, when preincubated with NADPH, clomethiazole becomes a significantly more potent inhibitor of CYP2B6 activity nih.gov. This indicates that a metabolite of clomethiazole is likely responsible for the inactivation of the CYP2B6 enzyme.

Modulation of Human CYP2A6 and CYP2B6 by Clomethiazole

| Enzyme | Parameter | Value | Mechanism | Source |

|---|---|---|---|---|

| CYP2A6 | IC50 | 24 μM | Reversible Inhibition | nih.gov |

| CYP2B6 | IC50 | > 300 μM | Reversible Inhibition | nih.gov |

| Potent Inhibition | Time-Dependent Inhibition (post-NADPH preincubation) | nih.gov |

Mechanisms of Interaction with Cytochrome P450 3A4 (CYP3A4) Inducers

Clomethiazole undergoes metabolism in the liver, partly facilitated by the CYP3A4 enzyme. The activity of CYP3A4 can be increased by various substances known as inducers, such as carbamazepine (B1668303) and rifampin nih.gov. When a drug that is a substrate for CYP3A4 is co-administered with a CYP3A4 inducer, the substrate's metabolism is accelerated nih.govdroracle.ai.

This interaction mechanism leads to a faster clearance of the substrate drug from the body, resulting in lower plasma concentrations and potentially reduced therapeutic efficacy drugs.com. Therefore, if clomethiazole is administered concurrently with a potent inducer of CYP3A4, it is expected that the metabolic breakdown of clomethiazole would be significantly increased. This would lead to lower systemic exposure to clomethiazole, which could diminish its pharmacological effects.

Preclinical Pharmacological Profiles and Central Nervous System Research Applications

Anticonvulsant Properties and Mechanisms in Experimental Models

Clomethiazole's anticonvulsant effects are fundamentally linked to its interaction with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the brain. patsnap.compatsnap.com By enhancing GABAergic transmission, clomethiazole (B1669219) effectively reduces neuronal hyperexcitability that underlies seizure activity. patsnap.compatsnap.com

The primary mechanism for clomethiazole's anticonvulsant action is its role as a positive allosteric modulator of the GABAA receptor. patsnap.comwikipedia.org It binds to a specific site on the receptor complex, enhancing the effects of GABA. patsnap.compatsnap.com This potentiation leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it more difficult for the neuron to fire an action potential. patsnap.compatsnap.comnih.gov

Experimental evidence supporting this mechanism comes from studies where clomethiazole's effects were tested in the presence of GABAA receptor antagonists. For instance, in the neocortical slice model, the potency of clomethiazole to inhibit epileptiform activity was significantly reduced by the GABAA receptor antagonist N-methyl-bicuculline. nih.gov Further experiments showed that at concentrations effective against seizures (300 µM), clomethiazole potentiated the action of exogenously applied GABA but did not affect neuronal responses to the excitatory glutamate (B1630785) receptor agonists N-methyl-D-aspartate (NMDA) or L-quisqualic acid. nih.gov This indicates that clomethiazole's anticonvulsant action is mediated by enhancing GABAergic inhibition rather than by directly antagonizing glutamatergic excitation. nih.gov

| Experimental Model | Key Finding | Mechanistic Implication | Reference |

|---|---|---|---|

| Rat neocortical slices with Mg2+-free medium | Inhibited epileptiform activity with an IC50 of ~200 µM. | Demonstrates direct anticonvulsant effect on cortical neurons. | nih.gov |

| Rat neocortical slices | Potentiated the action of exogenously applied GABA. | Confirms interaction with the GABA system. | nih.gov |

| Rat neocortical slices | Anticonvulsant effect was reduced by the GABAA antagonist N-methyl-bicuculline. | Shows the effect is specifically mediated through the GABAA receptor. | nih.gov |

| Rat neocortical slices | Did not affect responses to glutamate receptor agonists (NMDA, L-quisqualic acid). | Anticonvulsant action is not due to antagonism of glutamatergic excitation. | nih.gov |

Neuroprotective Efficacy in Experimental Models of Brain Injury

Beyond its anticonvulsant properties, clomethiazole has demonstrated significant neuroprotective effects in various preclinical models of acute brain injury, particularly ischemic stroke. nih.gov The underlying mechanism is largely an extension of its GABA-mimetic action, which counteracts the cascade of neurotoxic events that follow an ischemic insult. nih.gov

Clomethiazole has been shown to reduce ischemia-induced brain damage in a variety of animal models, establishing its potential as a neuroprotective agent. nih.gov

Rodents (Rats): In a transient middle cerebral artery occlusion (MCAO) model in rats, subcutaneous infusion of clomethiazole resulted in a neuroprotective effect at steady-state plasma concentrations of 3.5 µM and above. nih.gov

Gerbils: In a model of global cerebral ischemia in gerbils, intravenous infusion of clomethiazole for 24 hours was protective against neuronal damage at steady-state plasma concentrations of 6.1 µM and above. nih.gov

Primates: The neuroprotective efficacy of clomethiazole has also been confirmed in nonhuman primate models of stroke, which more closely resemble human cerebral anatomy and physiology. nih.gov Studies in marmosets have shown that clomethiazole can prevent both the anatomical and functional consequences of focal cerebral ischemia. nih.gov

| Animal Model | Type of Ischemia | Effective Plasma Concentration | Outcome | Reference |

|---|---|---|---|---|

| Gerbil | Global | ≥ 6.1 µM | Protective against neuronal damage. | nih.gov |

| Rat | Focal (transient MCAO) | ≥ 3.5 µM | Neuroprotective effect observed. | nih.gov |

| Primate (Marmoset) | Focal | Not specified | Prevented anatomical and functional deficits. | nih.gov |

A primary driver of neuronal death following an ischemic event is excitotoxicity, a pathological process caused by the excessive release of the excitatory neurotransmitter glutamate. nih.govexplorationpub.com This leads to overactivation of glutamate receptors, particularly NMDA receptors, resulting in a massive influx of calcium ions and the initiation of cell death pathways. mdpi.com

Clomethiazole counteracts glutamate-induced excitotoxicity indirectly through its GABAergic mechanism. nih.gov By enhancing GABAA receptor activity, clomethiazole causes hyperpolarization of the neuronal membrane. patsnap.comnih.gov This increased inhibition makes neurons less susceptible to the depolarizing effects of excessive glutamate, thereby preventing the downstream cascade of events that leads to neuronal death. nih.gov In primary cortical cultures, clomethiazole demonstrated significant neuroprotection against glutamate-induced toxicity. nih.gov This protective effect was attenuated by the GABAA receptor blocker picrotoxin (B1677862), confirming that the neuroprotection is dependent on its GABA-mimetic activity. nih.gov

The severe neuronal depolarization and calcium overload characteristic of excitotoxicity place immense stress on mitochondria, leading to mitochondrial dysfunction. mdpi.commdpi.com This is characterized by impaired energy (ATP) production, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors that execute cell death. mdpi.commdpi.com Furthermore, acute brain injury triggers a robust neuroinflammatory response, involving the activation of microglia and the release of inflammatory mediators, which can exacerbate the initial injury. mdpi.com

The neuroprotective action of clomethiazole is thought to indirectly mitigate these secondary injury mechanisms. By attenuating the primary excitotoxic insult, clomethiazole reduces the downstream metabolic stress on mitochondria and lessens the triggers for neuroinflammation. By preventing excessive neuronal depolarization and calcium influx, clomethiazole helps preserve mitochondrial function and reduces the signals that activate inflammatory pathways. While not a direct anti-inflammatory or mitochondrial-stabilizing agent, its ability to curb excitotoxicity provides a crucial upstream intervention that limits the progression of these damaging secondary processes.

Reduction of Pro-Inflammatory Cytokines (e.g., TNFα)

Clomethiazole's potential role in mitigating neuroinflammation has been an area of interest in preclinical research. While direct studies extensively detailing the reduction of specific pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα) by clomethiazole edisylate are emerging, the compound's therapeutic relevance is underscored by the known mechanisms of neurodegeneration. For instance, the inhibition of TNF-α is recognized as a significant therapeutic target in conditions like Alzheimer's disease. The development of methiazole (B73) (MZ) derivatives, for which clomethiazole serves as a lead compound, is stimulated by such evidence, suggesting a potential anti-inflammatory component to its neuroprotective effects nih.gov. These findings encourage further investigation into the precise anti-inflammatory pathways modulated by clomethiazole and its analogues nih.gov.

Restoration of Synaptic Function and Memory in Neurodegeneration Models

Preclinical studies have demonstrated the potential of clomethiazole to not only protect neurons but also to restore crucial central nervous system functions in the face of neurodegenerative insults. In various animal models of neurodegeneration, the neuroprotective effects of clomethiazole have been shown to correlate with significant improvements in behavioral measures of memory nih.gov. Furthermore, research involving non-human primates subjected to focal cerebral ischemia has provided compelling evidence of functional recovery following treatment with clomethiazole nih.gov. These findings suggest that the therapeutic benefits of clomethiazole extend beyond mere cell preservation to the restoration of complex neurological functions, including synaptic activity and memory.

Table 1: Preclinical Evidence for Functional Recovery with Clomethiazole

| Model System | Insult | Outcome Measure | Result |

| Animal Models | Neurodegeneration | Behavioral Models of Memory | Improvement in memory correlated with neuroprotection nih.gov |

| Non-human Primates | Focal Cerebral Ischemia | Functional Recovery | Demonstrated functional recovery post-treatment nih.gov |

Protection Against Neuronal Death in Specific Brain Regions (e.g., Hippocampus)

The neuroprotective properties of clomethiazole have been robustly demonstrated in preclinical models targeting specific and vulnerable brain regions. A significant body of research has focused on the hippocampus, a region critical for memory and learning, and highly susceptible to ischemic damage. In models of hypoxic-ischemic injury in young rats, administration of clomethiazole has been shown to provide complete histological protection of the hippocampus. This profound protective effect underscores the compound's potential to prevent neuronal death in brain areas that are particularly sensitive to ischemic events.

Temporal Dynamics of Neuroprotective Efficacy in Post-Ischemic Intervals

The therapeutic window for neuroprotective agents following an ischemic event is a critical determinant of their clinical utility. Preclinical animal models have been instrumental in defining the temporal dynamics of clomethiazole's efficacy. These studies have often shown that the optimal therapeutic benefit is achieved when the drug is administered either before the ischemic insult or within a very short timeframe afterward, in some cases within 90 minutes nih.gov. In clinical trials involving stroke patients, treatment with clomethiazole was initiated up to 12 hours after the onset of symptoms ahajournals.org. However, it is acknowledged that direct extrapolation of the therapeutic time window from animal models to human clinical scenarios is complex ahajournals.org. Imaging studies in human stroke patients suggest that the window for salvaging penumbral tissue may extend for a longer period, potentially up to 48 hours ahajournals.org. This discrepancy highlights the ongoing challenge in translating preclinical findings on therapeutic windows to clinical practice nih.gov.

Table 2: Temporal Window of Clomethiazole Administration in Preclinical and Clinical Studies

| Study Type | Condition | Therapeutic Window |

| Preclinical Animal Models | Ischemic Stroke | Pre-treatment or within 90 minutes post-insult nih.gov |

| Clinical Trial (CLASS) | Acute Hemispheric Stroke | Within 12 hours of symptom onset ahajournals.org |

Broader Central Nervous System Effects

Modulation of Neuronal Excitability

The primary mechanism of action of clomethiazole involves the potentiation of the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). Clomethiazole acts as a positive allosteric modulator at the GABA-A receptor nih.gov. By enhancing the action of GABA, clomethiazole increases the influx of chloride ions into neurons. This leads to hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability. This fundamental action on GABAergic neurotransmission underlies the sedative, hypnotic, and anticonvulsant properties of clomethiazole.

Influence on Electroencephalographic (EEG) Activity in Neurophysiological Studies

The influence of clomethiazole on neuronal excitability is reflected in changes in brain electrical activity, which can be measured using electroencephalography (EEG). Pharmaco-EEG studies in animal models are a valuable tool for assessing the central effects of compounds and can serve as translational biomarkers. These preclinical studies allow for the characterization of a drug's neurophysiological signature, which can then be compared to human data researchgate.netsynapcell.com. Given clomethiazole's mechanism of action as a GABA-A receptor modulator, it is expected to produce distinct changes in EEG patterns, likely characterized by an increase in slower frequency bands and a decrease in faster frequencies, consistent with its sedative and anticonvulsant effects. Such preclinical EEG studies are crucial for understanding the dose-dependent effects of clomethiazole on brain function and for bridging the gap between animal models and clinical applications nih.gov.

Studies on Cerebral Chemistry and Neurotransmitter Levels in Experimental Paradigms

Clomethiazole edisylate's influence on the central nervous system (CNS) has been a subject of extensive preclinical research, particularly focusing on its effects on cerebral chemistry and neurotransmitter systems. These investigations have been crucial in elucidating the compound's neuroprotective and anticonvulsant properties. The primary mechanism of action of clomethiazole is the potentiation of γ-aminobutyric acid (GABA) at the GABA-A receptor complex, which leads to a cascade of effects on other neurotransmitter systems, especially under pathological conditions such as cerebral ischemia and excitotoxicity. nih.govnih.gov

Modulation of GABAergic Neurotransmission

Clomethiazole is a positive allosteric modulator of the GABA-A receptor, enhancing the effects of the brain's primary inhibitory neurotransmitter, GABA. nih.gov This potentiation of GABAergic signaling is central to its sedative, hypnotic, and anticonvulsant effects. nih.gov Preclinical studies using recombinant human GABA-A receptors have quantified the effects of clomethiazole on different receptor subunit compositions. These studies have shown that clomethiazole can directly activate GABA-A receptors and potentiate GABA-induced currents.

In vitro electrophysiological studies on murine cells transfected with human GABA-A receptor subunits have demonstrated that clomethiazole directly activates GABA-A currents. The potency of this direct activation, measured by the half-maximal effective concentration (EC50), varies depending on the receptor subunit composition. Furthermore, at concentrations that are likely to be clinically relevant, clomethiazole significantly potentiates the action of GABA, effectively increasing the receptor's sensitivity to the endogenous ligand.

Table 1: Effect of Clomethiazole on Human Recombinant GABA-A Receptors

| Effect | GABA-A Receptor Subtype | Parameter | Value |

|---|---|---|---|

| Direct Activation | α1β1γ2 | EC50 | 0.3 mM |

| Direct Activation | α1β2γ2 | EC50 | 1.5 mM |

| GABA Potentiation | α1β1γ2 and α1β2γ2 | Potency Increase | ~3-fold |

| GABA Potentiation | α1β1γ2 and α1β2γ2 | Maximal Current Increase | Up to 1.8-fold |

Impact on Glutamate Levels in Excitotoxic Conditions

Table 2: Effect of Clomethiazole on Ischemia-Induced Rise in Extracellular Amino Acids in Rat Cortex

| Amino Acid | Function | Reduction in Ischemia-Induced Rise with Clomethiazole |

|---|---|---|

| Glutamate | Excitatory | 30-60% |

| Aspartate | Excitatory | 30-60% |

| GABA | Inhibitory | 30-60% |

| Taurine | Inhibitory | 30-60% |

| Serine | Neuromodulatory | 30-60% |

| Alanine | Metabolic | 30-60% |

| Asparagine | Metabolic | 30-60% |

Influence on the Dopaminergic System

The interaction between clomethiazole and the dopaminergic system has been investigated in various preclinical models, particularly in the context of neurotoxicity and cerebral ischemia. Studies have shown that clomethiazole can offer significant protection against neurotoxic insults to the dopamine (B1211576) system. For instance, in a rat model of methamphetamine-induced neurotoxicity, which is characterized by a significant depletion of striatal dopamine, pretreatment with clomethiazole provided complete protection against this neurotoxic loss of dopamine. nih.gov

However, the effect of clomethiazole on dopamine levels appears to be context-dependent. In a rat model of global cerebral ischemia, a microdialysis study found that clomethiazole administration did not produce a statistically significant effect on the ischemia-induced increase in extracellular dopamine and serotonin (B10506) levels in the striatum. nih.gov This suggests that while clomethiazole can protect the dopaminergic system from certain neurotoxic agents, it may not directly suppress the release of dopamine during an ischemic event.

Table 3: Effect of Clomethiazole on Striatal Dopamine Levels in Different Preclinical Models

| Experimental Paradigm | Animal Model | Effect of Clomethiazole on Striatal Dopamine | Key Finding |

|---|---|---|---|

| Methamphetamine-Induced Neurotoxicity | Rat | Protective | Completely prevented the 75% loss of striatal dopamine induced by methamphetamine. nih.gov |

| Global Cerebral Ischemia | Rat | No significant effect | Did not significantly alter the ischemia-induced rise in extracellular dopamine levels. nih.gov |

Research Methodologies and Investigative Approaches

In Vitro Pharmacological Assays

In vitro studies have been fundamental in dissecting the molecular mechanisms through which clomethiazole (B1669219) exerts its effects. These assays allow for a controlled investigation of the compound's interaction with specific cellular and molecular targets.

Ligand Binding Studies (e.g., [35S]TBPS Binding)

Ligand binding assays are crucial for determining the affinity and specificity of a compound for its receptor. In the study of clomethiazole, radioligand binding assays using [35S]t-butylbicyclophosphorothionate ([35S]TBPS) have been particularly informative. nih.gov [35S]TBPS binds to a site within the chloride ion channel of the GABAA receptor complex, and modulation of its binding is a useful indicator of a compound's efficacy and potency at this receptor. nih.gov

Research has shown that clomethiazole inhibits the binding of [35S]TBPS. This inhibition is not due to competitive displacement at the same binding site but rather an allosteric modulation of the receptor complex. Clomethiazole increases the dissociation rate of [35S]TBPS, which is indicative of GABAA receptor-channel activation. This suggests that clomethiazole enhances GABAergic transmission at the level of the GABAA receptor's coupled ionophore. researchgate.net

Electrophysiological Recordings

Electrophysiological techniques provide direct functional evidence of a compound's effect on neuronal activity. Whole-cell voltage-clamp recordings from cells expressing GABAA receptors are a primary method used to quantify the actions of clomethiazole. These studies have demonstrated that clomethiazole has a dual action on the GABAA receptor. researchgate.net

Firstly, at high concentrations, it can directly activate the GABAA receptor, causing the chloride channel to open even in the absence of GABA. Secondly, at lower, more clinically relevant concentrations, it acts as a positive allosteric modulator, potentiating the effect of GABA. researchgate.net This potentiation results in an increased influx of chloride ions upon GABA binding, leading to hyperpolarization of the neuronal membrane and a general inhibitory effect on neurotransmission. Studies have shown this potentiation leads to a significant increase in the potency of GABA and an enhancement of the maximal current. researchgate.net

Recombinant Receptor Expression Systems for Subtype Characterization

The GABAA receptor is a heteropentameric complex with numerous subunit combinations (e.g., α, β, γ), each conferring distinct pharmacological properties. cardiff.ac.uk To investigate whether clomethiazole exhibits selectivity for specific GABAA receptor subtypes, researchers utilize recombinant expression systems. Cell lines, such as human embryonic kidney (HEK) cells or murine L(tk-) cells, are transfected with specific GABAA receptor subunit combinations. researchgate.netnih.gov

Electrophysiological analysis of these recombinant receptors has revealed important nuances in clomethiazole's mechanism. nih.gov

Subunit Preference: Clomethiazole shows a preference for α1β1γ2 over α1β2γ2 receptor subtypes in its potentiating action, indicated by a slight difference in EC50 values. researchgate.netnih.gov

Gamma (γ) Subunit Dependency: The compound elicits a significantly greater degree of maximum potentiation on receptors that lack the γ2 subunit. researchgate.netnih.gov

Alpha (α) Subunit Influence: A greater potentiation is also observed in receptors containing α4 or α6 subunits. researchgate.netnih.gov

Distinct Binding Site: These studies confirm that clomethiazole does not act via the benzodiazepine (B76468) binding site, which is located at the interface of α and γ subunits. researchgate.netnih.gov

Furthermore, investigations into its effects on other receptor systems show that clomethiazole produces only weak, nonselective inhibition of human NMDA receptors (NR1a+NR2A and NR1a+NR2B) at concentrations likely exceeding the therapeutic range. nih.gov This indicates that its primary in vivo activity is mediated through GABAA receptors. nih.gov

| Receptor Subtype | Observed Effect | Key Finding |

|---|---|---|

| GABAA (α1β1γ2 vs. α1β2γ2) | Potentiation of GABA-induced current | Slight preference for the α1β1γ2 subtype. researchgate.netnih.gov |

| GABAA (lacking γ2 subunit) | Potentiation of GABA-induced current | Significantly greater maximum potentiation. researchgate.netnih.gov |

| GABAA (containing α4 or α6 subunit) | Potentiation of GABA-induced current | Significantly greater maximum potentiation. researchgate.netnih.gov |

| NMDA (NR1a+NR2A and NR1a+NR2B) | Weak, non-selective inhibition | High IC50 (~500 μM) suggests this is not the primary mechanism of action. nih.gov |

Synaptoneurosomal Chloride Uptake Assays

While direct studies detailing the use of synaptoneurosomal chloride uptake assays specifically for clomethiazole edisylate are not prominently available in the reviewed literature, this methodology is a standard approach for assessing the function of GABAA receptors. The assay measures the influx of chloride ions into isolated nerve terminals (synaptoneurosomes) in response to receptor activation. Given clomethiazole's established role as a positive allosteric modulator and direct activator of the GABAA receptor's chloride channel, it is expected that its application in such an assay would result in a measurable increase in chloride uptake, reflecting its potentiation of GABAergic inhibitory function.

In Vivo Preclinical Models

To assess the therapeutic potential of clomethiazole edisylate in a physiological context, researchers employ various preclinical animal models that mimic human pathological conditions.

Ischemia and Hypoxia-Ischemia Animal Models

The neuroprotective effects of clomethiazole have been extensively investigated in animal models of cerebral ischemia and hypoxia-ischemia. nih.govnih.gov These models are critical for understanding how the compound can mitigate neuronal damage following events like stroke.

Commonly used models include:

Global Ischemia Models: In a gerbil model of global cerebral ischemia, intravenous infusion of clomethiazole was shown to be neuroprotective at clinically relevant plasma concentrations (6.1 μM and above). nih.gov

Focal Ischemia Models: The transient middle cerebral artery occlusion (MCAO) model in rats is widely used to simulate focal ischemic stroke. nih.govmdpi.com In this model, clomethiazole administered subcutaneously via osmotic minipumps provided neuroprotection at plasma concentrations of 3.5 μM and above. nih.gov

Hypoxia-Ischemia (HI) Models: The "Levine" rat model, which combines unilateral carotid artery ligation with a period of systemic hypoxia, is used to study HI brain injury. nih.gov

In these models, clomethiazole has demonstrated significant efficacy. Histological analysis revealed a marked decrease in the size of the resulting brain lesions at both 3 and 90 days post-injury. nih.gov Functionally, electrophysiological assessments showed that clomethiazole treatment provided near-complete protection against the impairment of hippocampal CA1 neuronal activity caused by the HI event. nih.gov Further mechanistic studies in these models have shown that clomethiazole can also suppress the injury-induced increase in inflammatory enzymes such as nitric oxide synthase (NOS) and arginase. nih.gov

| Animal Model | Type of Ischemia | Key Findings |

|---|---|---|

| Gerbil | Global Cerebral Ischemia | Neuroprotective at plasma concentrations ≥ 6.1 μM. nih.gov |

| Rat (Transient MCAO) | Focal Cerebral Ischemia | Neuroprotective at plasma concentrations ≥ 3.5 μM. nih.gov |

| Rat ("Levine" Model) | Hypoxia-Ischemia (HI) | Significantly decreased lesion size; preserved hippocampal CA1 neuronal function; suppressed iNOS and arginase activity. nih.gov |

Models of Neurodegeneration for Functional and Anatomical Outcome Assessment

Clomethiazole has been investigated in various preclinical models of neurodegeneration to assess its potential neuroprotective effects on both functional and anatomical outcomes. Animal models of stroke and hypoxia-ischemia have been particularly important in this evaluation. researchgate.net In a rat model of hypoxia-ischemia (HI), clomethiazole demonstrated a significant capacity for long-term neuroprotection. nih.gov

Anatomical assessments in these models often involve histological analysis to measure the extent of brain lesions following an ischemic insult. Studies have shown that treatment with clomethiazole can significantly reduce the size of these lesions. For instance, in a "Levine" rat model of HI, clomethiazole administration led to a notable decrease in lesion size when measured at both 3 and 90 days post-injury. nih.gov This suggests a lasting protective effect on the physical structure of the brain tissue.

Functional outcomes are evaluated using methods that measure neurological and physiological performance. Electrophysiological analyses, such as evoked field potential recordings in hippocampal slices, have been used to assess neuronal activity. Following hypoxia-ischemia, a significant impairment in neuronal function is typically observed. nih.gov Treatment with clomethiazole has been shown to provide near-complete protection against this functional deficit, restoring neuronal activity to levels comparable to control subjects. nih.gov These findings from rodent and primate models of stroke initially suggested a promising role for clomethiazole in mitigating the detrimental effects of such neurological events. researchgate.net

Table 1: Summary of Clomethiazole Effects in a Rat Model of Hypoxia-Ischemia

| Outcome Assessed | Methodology | Finding |

|---|---|---|

| Anatomical | Histological analysis of lesion size | Significantly decreased lesion size at 3 and 90 days post-HI. nih.gov |

| Functional | Evoked field potential analysis in CA1 | Provided near-complete protection against HI-induced impairment of neuronal function. nih.gov |

| Biochemical | Enzyme activity assays | Suppressed the HI-induced increase in iNOS and arginase activities. nih.gov |

Microdialysis Techniques for Neurochemical Monitoring

Cerebral microdialysis is a monitoring technique used to sample substances from the brain's extracellular fluid, providing insight into the biochemical environment of the brain tissue, particularly after injury. mdpi.com This technique has been employed in clinical studies involving patients with severe head injury to monitor the effects of clomethiazole on cerebral chemistry. researchgate.netnih.gov

In a study involving neurosurgical patients, multimodality monitoring, including cerebral and peripheral microdialysis, was used. nih.gov Clomethiazole was administered intravenously, and samples were collected to measure its concentration and its effect on various neurochemicals. researchgate.net The results indicated that while adequate plasma concentrations of clomethiazole were achieved, the compound was not detected in the cerebral microdialysis samples. researchgate.netnih.gov

Furthermore, the administration of clomethiazole did not significantly alter the values of key neurochemical parameters monitored via microdialysis. researchgate.net Levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), the excitatory amino acid glutamate (B1630785), and the lactate/pyruvate ratio (an indicator of metabolic stress) remained unchanged during the drug infusion. researchgate.netnih.gov This suggests that, under the study conditions, the drug did not produce a detectable effect on these specific markers of neurotransmission and cerebral metabolism at the site of microdialysis sampling. researchgate.net

Receptor Autoradiography in Ischemic Brain Tissue

The primary mechanism of action for clomethiazole is understood to be the potentiation of GABA activity at the GABAA receptor complex, which is the major intrinsic inhibitory neurotransmitter system in the brain. researchgate.net Investigations into the specific interactions of clomethiazole with this receptor complex have utilized ligand binding assays, which are foundational to receptor studies. These studies have shown that clomethiazole modulates the GABAA receptor through an action at the chloride channel, a site also affected by barbiturates. nih.gov

Specifically, clomethiazole has been found to inhibit the binding of [35S]-t-butylbicyclophosphorothionate ([35S]-TBPS), a ligand that labels the chloride channel, and to enhance the binding of [3H]-muscimol, a GABAA receptor agonist. nih.gov However, it does not interact with the GABAA receptor complex in a manner identical to pentobarbitone. nih.gov Furthermore, clomethiazole does not displace ligands for the GABAB receptor, indicating specificity for the GABAA receptor complex. nih.gov

Quantitative receptor autoradiography is a powerful technique used to visualize and quantify the density and distribution of neurotransmitter receptors in tissue sections. In the context of cerebral ischemia, this method has been used to demonstrate changes in GABA and benzodiazepine receptors. dissercat.comdissercat.com While the technique is highly relevant for understanding the neurochemical anatomy of the post-ischemic brain, specific studies employing receptor autoradiography to detail the direct effects of clomethiazole treatment on receptor populations in ischemic brain tissue are not prominently detailed in the available literature.

Advanced Analytical Techniques in Compound Characterization

Spectroscopic Methods for Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) analysis is a critical process in medicinal chemistry that correlates the chemical structure of a compound with its biological activity, guiding the design of more effective therapeutic agents. researchgate.netmdpi.com Spectroscopic methods are fundamental to this process, as they provide the unambiguous structural elucidation of newly synthesized compounds. taylorandfrancis.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are essential for confirming the identity and purity of molecules before they undergo biological testing. researchgate.nettaylorandfrancis.com

In the development of neuroprotective agents based on the clomethiazole scaffold, novel analogues are synthesized to explore how modifications to the molecule affect its efficacy. dissercat.com For each new analogue, spectroscopic analysis is a prerequisite step. 1H NMR and 13C NMR spectra are used to confirm that the intended chemical structure has been successfully synthesized by verifying the connectivity of atoms and the chemical environment of protons and carbons. mdpi.com

The confirmed structure is then paired with its measured biological activity, such as neuroprotection in a cellular model of neurodegeneration. dissercat.com By systematically altering parts of the clomethiazole molecule and using spectroscopy to verify each new structure, researchers can build a SAR model. This model can identify the specific chemical features (pharmacophores) responsible for the desired activity, distinguishing between, for example, a GABAA-dependent mechanism and other potential neuroprotective actions. dissercat.com This allows for the rational design of next-generation compounds with improved properties.

Chromatographic and Mass Spectrometric Approaches in Preclinical Metabolism Studies

The study of a drug's metabolism is a crucial part of preclinical development, and the combination of chromatography and mass spectrometry is the primary analytical tool for this purpose. Gas chromatography-mass spectrometry (GC-MS) has been specifically applied to investigate the metabolism of clomethiazole. dissercat.comscience.gov These techniques allow for the separation, detection, and structural identification of metabolites from biological samples like urine. dissercat.com

Early preclinical metabolism studies using GC-MS identified several metabolites of clomethiazole in human urine, revealing that the parent compound undergoes significant biotransformation. dissercat.com Initial findings demonstrated metabolic changes to the ethyl group of the molecule. dissercat.com Subsequent, more extensive investigations uncovered five previously unknown metabolites, which included modifications to the methyl group as well. dissercat.com

The structural elucidation of these metabolites is achieved through the analysis of their mass spectra. This approach has been successful in identifying specific biotransformation products, providing a clearer picture of how the drug is processed in the body. dissercat.com

Table 2: Identified Urinary Metabolites of Clomethiazole via GC-MS

| Metabolite | Key Structural Feature |

|---|---|

| 4-methyl-5-thiazole acetic acid | Previously considered a main metabolite. dissercat.com |

| 5-(1-hydroxy-2-chloroethyl)-4-methylthiazole | Found to be more abundant than the acetic acid metabolite. dissercat.com |

| 5-(2-hydroxyethyl)-4-thiazole carboxylic acid lactone | Found to be more abundant than the acetic acid metabolite. dissercat.com |

Synthetic Chemistry and Structure Activity Relationship Sar Research

Thiazole (B1198619) Core Derivatives and Structural Modifications

The thiazole ring is a foundational scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antimicrobial and anti-inflammatory properties. sysrevpharm.orgresearchgate.net The chemical structure of clomethiazole (B1669219), 5-(2-chloroethyl)-4-methyl-1,3-thiazole, provides several sites for structural modification to probe its SAR. wikipedia.orgnist.gov

Research into thiazole derivatives often involves altering substituents on the core ring to modulate activity. For instance, studies on other thiazole-containing compounds have demonstrated that the nature and position of substituents significantly impact biological efficacy. mdpi.com One of the earliest and most direct structural analogs of clomethiazole is its oxazole (B20620) homologue, where the sulfur atom in the thiazole ring is replaced by an oxygen atom. The existence and study of this homologue provide foundational QSAR information, highlighting how changes to the core heterocycle can influence the compound's properties. wikipedia.org

Structural modifications are not limited to the heterocyclic core. The substituents at the 4- and 5-positions of the thiazole ring are also key targets for chemical alteration. The methyl group at the 4-position and the chloroethyl group at the 5-position are critical for its known biological activity, and modifications to these groups are a primary strategy in developing new analogs.

| Compound | Core Structure | Key Substituents | Significance in SAR |

|---|---|---|---|

| Clomethiazole | 1,3-Thiazole | 4-methyl, 5-(2-chloroethyl) | The foundational structure from which analogs are derived. |

| Oxazole Homologue | 1,3-Oxazole | 4-methyl, 5-(2-chloroethyl) | Demonstrates the impact of heteroatom substitution within the core five-membered ring on biological activity. wikipedia.org |

Influence of the Chlorine Atom on Reactivity and Biological Activity

The introduction of halogen atoms, particularly chlorine, into a biologically active molecule is a common strategy in medicinal chemistry to modulate its properties. eurochlor.org The presence of a chlorine atom can significantly improve the intrinsic biological activity of a compound, although in some cases, it may also diminish or eliminate it. eurochlor.org The specific effect of chlorination is often determined empirically through biological testing. eurochlor.org

SAR studies on other halogenated thiazole derivatives underscore the importance of the type and position of the halogen. For example, research on certain thiazole series has shown that a mono-chloro substitution can lead to different activity profiles compared to a dichloro substitution. mdpi.com In other studies, the position of the chlorine atom on an associated phenyl ring (ortho, meta, or para) was found to be a determining factor for inhibitory capacity against specific enzymes. mdpi.com This principle highlights that the chlorine atom in clomethiazole is not merely a structural component but a crucial modulator of its biological function. Any modification, such as replacing chlorine with another halogen (e.g., fluorine or bromine) or shifting its position, would be expected to significantly alter the compound's activity profile.

| Modification | Example Compound Series | Observed SAR Effect | Reference Principle |

|---|---|---|---|

| Monochloro vs. Dichloro | Antifungal Thiazoles | Dichloro substitution showed increased activity against C. albicans compared to mono-substitution. | mdpi.com |

| Positional Isomerism (ortho, meta, para) | Thiazole-based Urease Inhibitors | The meta position for chlorine was found to be the most favorable for inhibitory activity. | mdpi.com |

| Presence vs. Absence of Halogen | Thiazole-based Urease Inhibitors | An unsubstituted benzyl (B1604629) moiety resulted in the weakest inhibitory capacity, indicating the necessity of a halogen substituent for potent activity. | mdpi.com |

Exploration of Novel Synthetic Pathways for Analog Generation

The generation of clomethiazole analogs for SAR studies necessitates the exploration of diverse and efficient synthetic methodologies. While traditional synthesis of clomethiazole involves the formation of the thiazole ring followed by the introduction of the chloroethyl side chain, modern organic synthesis offers more sophisticated pathways for creating a library of derivatives. smolecule.com

Novel synthetic strategies focus on modular approaches that allow for the easy introduction of various functional groups at different positions of the molecule. For example, chemo- and stereoselective methods for the synthesis of substituted thiazoles from precursors like tert-alcohols bearing alkene and alkyne groups represent an advanced approach. nih.gov Such methods provide high control over the final structure, which is essential for detailed SAR analysis. Furthermore, techniques like click chemistry have been successfully employed to generate libraries of novel benzothiazole (B30560) analogs with diverse substructures. nih.gov Applying these modern synthetic routes could enable the rapid generation of clomethiazole analogs with modifications to the core and its side chains.

N-alkenyl compounds are recognized as versatile and important building blocks in the synthesis of pharmaceuticals. researchgate.net The development of stereoselective methods to produce these derivatives is a key area of research, as the specific geometry (E/Z isomerism) of the double bond can profoundly impact biological activity. The application of such synthetic strategies to clomethiazole could involve modifying the thiazole nitrogen. Although clomethiazole itself does not have an N-alkenyl group, this synthetic approach is relevant for creating novel classes of analogs where the core thiazole structure is further functionalized. For example, established methods for the stereoselective synthesis of highly functionalized enamides or the transformation of N-fluoroalkyl triazoles into N-alkenyl imidoyl halides could be adapted to create new chemical entities based on the clomethiazole scaffold. researchgate.net

A primary goal of SAR research is to develop analogs with modified substructures to probe and optimize biological interactions. For clomethiazole, this involves targeted changes to the 4-methyl and 5-(2-chloroethyl) groups. For instance, the methyl group could be replaced with larger alkyl groups, cycloalkyl groups, or aromatic rings to investigate steric and electronic requirements at that position.

Similarly, the 5-(2-chloroethyl) side chain is a prime candidate for modification. Variations could include:

Altering the length of the alkyl chain (e.g., chloromethyl, chloropropyl).

Replacing the chlorine with other halogens (F, Br, I) to study the effect of halogen size and electronegativity.

Introducing other functional groups in place of the chlorine to explore different types of chemical interactions.

Another advanced strategy involves creating hybrid molecules by linking the clomethiazole scaffold to other pharmacologically active heterocycles, a technique that has proven effective in the development of novel antimicrobial agents based on thiazole-pyrazoline hybrids. mdpi.com

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry provides powerful tools to rationalize SAR data and guide the design of new analogs, saving significant time and resources compared to purely experimental approaches. ijrar.orgmdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are integral to modern drug discovery. mdpi.comnih.goveurasianjournals.com

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) for clomethiazole and its analogs, a predictive QSAR model can be built. This model can then be used to estimate the activity of hypothetical, not-yet-synthesized compounds, helping to prioritize which analogs to pursue. mdpi.com

Molecular docking simulates the interaction between a ligand (like a clomethiazole analog) and its target protein. mdpi.com This technique predicts the preferred binding orientation and affinity, providing insights into the specific molecular interactions—such as hydrogen bonds or hydrophobic contacts—that are crucial for activity.

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, revealing information about the stability of the interaction and the conformational changes that may occur upon binding. eurasianjournals.com These simulations complement the static picture provided by docking and can help refine the understanding of the binding mechanism.

Together, these computational methods allow researchers to build a detailed, three-dimensional understanding of the SAR for clomethiazole, facilitating the rational design of new derivatives with desired properties.

| Computational Method | Primary Function | Application to Clomethiazole Analog Design |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models based on molecular descriptors and biological activity. nih.gov | Predict the biological activity of novel, unsynthesized clomethiazole analogs to prioritize synthetic efforts. |

| Molecular Docking | Predict the binding pose and affinity of a ligand within a target protein's active site. mdpi.com | Identify key interactions between clomethiazole analogs and their biological target, guiding modifications to improve binding. |

| Molecular Dynamics (MD) Simulations | Simulate the movement and interaction of molecules over time to assess stability and dynamics. eurasianjournals.com | Evaluate the stability of the clomethiazole analog-target complex and understand the dynamic nature of the binding process. |

Novel Research Areas and Theoretical Considerations

Exploration of Non-CNS Related Biological Activities

While Clomethiazole (B1669219) is primarily recognized for its effects on the central nervous system as a GABA-mimetic agent, emerging research has investigated its properties beyond neuropharmacology nih.govdrugbank.comwikipedia.org. One such area of exploration is its potential antimicrobial activity.

Studies examining the antimicrobial properties of various non-antibiotic pharmaceutical preparations have identified Clomethiazole edisylate as possessing broad-spectrum antimicrobial activity in vitro researchgate.net. In a surveillance study using standard ATCC microbial strains, clomethiazole demonstrated the ability to inhibit the growth of all tested microorganisms researchgate.net. The spectrum of activity was notably wide, encompassing Gram-positive bacteria, Gram-negative bacteria, and fungi researchgate.netlibretexts.org.

The minimum inhibitory concentration (MIC) for clomethiazole was found to be in the range of 1.6 to 3.2 mg/ml across the tested strains. This consistent efficacy against a diverse panel of microbes underscores its broad-spectrum nature researchgate.netscience.gov.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive Bacteria | 1.6 – 3.2 mg/ml |

| Escherichia coli | Gram-Negative Bacteria | 1.6 – 3.2 mg/ml |

| Pseudomonas aeruginosa | Gram-Negative Bacteria | 1.6 – 3.2 mg/ml |

| Candida albicans | Yeast (Fungus) | 1.6 – 3.2 mg/ml |

| Aspergillus brasiliensis | Mold (Fungus) | 1.6 – 3.2 mg/ml |

Addressing Discrepancies Between Preclinical and Observational Human Research Findings in Neuroprotection

A significant challenge in the development of clomethiazole as a neuroprotective agent has been the failure to translate promising preclinical results into successful clinical outcomes nih.govnih.gov. Despite demonstrating robust neuroprotective effects in numerous animal models of stroke and cerebral ischemia, large-scale Phase III clinical trials in humans did not show a significant benefit nih.govresearchgate.net. This discrepancy has prompted a re-evaluation of the animal models and the methodologies used to bridge the gap between preclinical and human research nih.gov.

Retrospective analysis suggests that certain aspects of the experimental design in animal studies may have contributed to the overly optimistic results for clomethiazole's neuroprotective efficacy. Key factors identified include the short survival times of the animal subjects and the speed of drug administration following the induced ischemic event nih.gov. In many preclinical models, the therapeutic intervention was administered very soon after the injury, a timeline that is often not achievable in a real-world clinical setting. These design elements may not have accurately modeled the complexities and treatment delays inherent in human stroke nih.gov.

To better bridge the gap between animal models and human trials, novel methodological approaches are being explored. One such advancement is the use of in vivo neurochemical analysis in human subjects, which allows for the direct measurement of a drug's effect on brain chemistry nih.gov.

A key technique in this area is cerebral microdialysis, which involves placing a fine probe into the brain parenchyma to sample molecules from the extracellular space nih.gov. A study involving head-injured patients utilized this method to assess clomethiazole's penetration into the brain. The results were revealing: despite achieving adequate concentrations in blood plasma, clomethiazole was not detected in the cerebral microdialysis samples nih.gov. This finding suggests that insufficient brain penetration could be a reason for the lack of efficacy in human trials, a critical detail that was not apparent from preclinical animal data alone. Such advanced in vivo monitoring techniques may serve as a crucial intermediate step to validate a drug's mechanism of action in the human brain before proceeding to large, expensive clinical trials nih.govnih.govmdpi.com.

Future Directions in Therapeutic Development and Combination Therapies for Neuronal Injury

Despite the disappointing results of clomethiazole as a monotherapy for stroke, its neuroprotective potential has not been entirely dismissed. The compound's well-established mechanism of potentiating GABA activity remains a valid therapeutic target for reducing excitotoxicity following neuronal injury nih.govnih.gov. Consequently, clomethiazole continues to be suggested as a potential component of future combination therapies nih.gov. The rationale is that a multi-faceted approach, targeting different pathways involved in the ischemic cascade, may be more effective than a single agent. Future research may focus on combining clomethiazole with other neuroprotective drugs that have different mechanisms of action to achieve a synergistic therapeutic effect in treating acute neuronal injury nih.gov.

Unexplored Mechanistic Pathways and Novel Receptor Interactions

While the primary mechanism of clomethiazole edisylate is well-established as a positive allosteric modulator of the GABA-A receptor, emerging research and theoretical considerations suggest a more complex pharmacological profile. patsnap.comwikipedia.org These novel areas of investigation point toward unexplored pathways and receptor interactions that may contribute significantly to its neuroprotective effects, moving beyond its classical role as a GABA-mimetic agent. drugbank.com

Neuroprotection Independent of GABA-A Receptor Potentiation A compelling area of novel research involves the potential for clomethiazole's neuroprotective activity to occur through mechanisms independent of GABA-A receptor modulation. Studies using novel analogues of clomethiazole have provided significant insights into this possibility. For instance, the analogue GN-38 has demonstrated comparable levels of neuroprotection to its parent compound, with an effect that is largely independent of the GABA-A receptor. nih.gov This suggests that the core methylthiazole structure, inherent to clomethiazole, may possess intrinsic neuroprotective properties that are not reliant on enhancing GABAergic transmission. nih.gov Further research into such analogues could help isolate and identify these secondary mechanisms, potentially leading to the development of new neuroprotective agents. nih.gov

Another potential pathway contributing to its neuroprotective effects is the modulation of inflammatory processes. Clomethiazole treatment has been associated with a decrease in key inflammatory mediators, including nitric oxide synthase (NOS) and arginase, following hypoxia-ischemia in animal models. researchgate.net This anti-inflammatory action represents a distinct mechanistic route that could significantly contribute to its observed efficacy in models of neuronal injury.

Modulation of Glutamatergic Excitotoxicity A cornerstone of clomethiazole's neuroprotective effect is its ability to counteract glutamate-induced excitotoxicity. The primary, well-understood pathway for this is indirect: by potentiating the inhibitory action of GABA, clomethiazole hyperpolarizes neurons, making them less susceptible to the excitatory cascade triggered by excessive glutamate (B1630785) release. patsnap.com However, research indicates a potentially more direct influence on the glutamatergic system.

Studies have shown that clomethiazole and certain analogues can significantly reduce the release of extracellular glutamate following oxygen-glucose deprivation, a key event in ischemic injury. nih.gov This finding is critical, as it suggests the compound may act presynaptically to temper the initial excitotoxic surge, rather than only mitigating its postsynaptic consequences. Despite this, binding studies have found no direct, functionally relevant interaction of clomethiazole with NMDA or AMPA glutamate receptor binding sites. nih.govnih.gov It weakly inhibited NMDA receptors, but only at concentrations considered to be outside the therapeutic range. nih.gov

The table below summarizes findings from a study on clomethiazole (CMZ) and two novel analogues, GN-28 and GN-38, detailing their effects on excitotoxicity models and their dependence on GABA-A receptor activity.

Data sourced from studies on rat primary cortical cultures investigating neuroprotection. nih.gov

Novel Receptor and Enzyme Interactions Beyond the classical view of its mechanism, clomethiazole exhibits nuanced interactions with specific receptor subtypes and enzyme systems that are areas of active theoretical consideration.

Data based on electrophysiological studies of recombinant human GABA-A receptors. nih.gov

Cytochrome P450 Inhibition: Clomethiazole is a potent inhibitor of the cytochrome P450 enzyme CYP2E1. wikipedia.orgnih.gov This interaction is particularly relevant in the context of alcohol metabolism, but it also has broader implications. The induction of CYP2E1 by chronic ethanol consumption is linked to increased oxidative stress and the generation of damaging free radicals. nih.gov By inhibiting this enzyme, clomethiazole may exert a protective effect on the liver, reducing the formation of these harmful reactive metabolites. nih.govnih.gov Recent computational studies suggest this inhibitory activity may occur through the formation of covalent adducts with the enzyme. nih.gov This represents a distinct biochemical pathway that is independent of its actions on neurotransmitter receptors.

Direct Chloride Channel Interaction: There is a theoretical consideration that clomethiazole may also directly act on chloride ion channels, separate from its allosteric modulation of the GABA-A receptor complex. wikipedia.org This hypothesis differentiates it from barbiturates and warrants further investigation to elucidate the precise nature and functional significance of such an interaction.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of clomethiazole edisylate in preclinical models, and how do they influence experimental design?

- Methodological Answer : Clomethiazole edisylate is rapidly metabolized in gerbil models to its major metabolite NLA-715, with minor metabolites NLA-272 and NLA-511. To accurately assess pharmacokinetics and pharmacodynamics, researchers must quantify both the parent compound and metabolites in plasma and brain tissue. Analytical methods such as Ultra Performance Liquid Chromatography (UPLC) with validation per ICH guidelines (e.g., linearity, specificity, stability) are recommended . For example, in gerbils, NLA-715 reached plasma concentrations of ~5 µg/mL and brain concentrations of ~3 µg/g within 1 hour post-administration, while the parent compound showed rapid clearance .

Q. How should researchers design analytical methods to quantify clomethiazole edisylate and its metabolites in biological matrices?

- Methodological Answer : Reverse-phase UPLC with UV detection is a robust approach for separating clomethiazole edisylate from metabolites. Key validation parameters include:

- Linearity : Test a range of 80–120% of the target concentration.

- Specificity : Ensure resolution >2.5 between peaks.

- Stability : Confirm sample and mobile phase stability over 72 hours.

Reference standards (e.g., clomethiazole edisylate, CAS 1867-58-9) must be sourced from accredited providers to ensure accuracy .

Q. What frameworks are recommended for structuring research questions on clomethiazole edisylate’s neuroprotective mechanisms?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define hypotheses. For example:

- Population: Gerbil models of global ischemia.

- Intervention: Clomethiazole edisylate administration.

- Comparison: Vehicle vs. metabolite NLA-715.

- Outcome: Neuroprotection measured via histopathology.

This ensures alignment with systematic review standards and reduces bias .

Advanced Research Questions

Q. How can conflicting data on clomethiazole edisylate’s neuroprotective vs. sedative effects be resolved in systematic reviews?

- Methodological Answer : Conduct a dose-response meta-analysis to distinguish parent compound effects from metabolite activity. For instance, while clomethiazole edisylate exhibits neuroprotection in gerbil ischemia models, its metabolite NLA-715 contributes to sedation without neuroprotective activity. Stratify studies by methodology (e.g., in vivo vs. in vitro) and use sensitivity analysis to account for confounding variables like metabolic variability .

Q. What experimental approaches isolate the neuroprotective effects of clomethiazole edisylate from its metabolites?

- Methodological Answer : Use pharmacokinetic inhibitors (e.g., CYP450 inhibitors) to block metabolite formation in vivo. Alternatively, administer purified metabolites (e.g., NLA-715) to gerbil models and compare outcomes with the parent compound. In one study, NLA-715 showed no neuroprotective activity despite high brain penetration, confirming the parent compound’s role .

Q. How do in vivo and in vitro models differ in assessing clomethiazole edisylate’s efficacy, and what are the implications?

- Methodological Answer : In vivo models (e.g., gerbil ischemia) capture blood-brain barrier penetration and systemic metabolism, whereas in vitro models (e.g., neuronal cell cultures) lack metabolic context. For example, clomethiazole edisylate’s neuroprotection in vivo is absent in vitro due to the absence of metabolic activation. Researchers should combine both approaches, using in vitro data to validate mechanistic hypotheses .

Q. What methodological critiques are essential when evaluating studies on clomethiazole edisylate’s contradictory outcomes?

- Methodological Answer : Assess studies for:

- Confounding variables : Differences in ischemia induction methods (e.g., bilateral carotid occlusion vs. hypoxia).

- Metabolic reporting : Failure to measure metabolite levels in plasma/brain.

- Dose-response gaps : Inadequate exploration of threshold doses for neuroprotection.

Consult multi-disciplinary experts to identify overlooked biases, as conflicting conclusions often arise from methodological heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.